molecular formula C11H17KN4O3 B6966678 potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate

potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate

Cat. No.: B6966678
M. Wt: 292.38 g/mol
InChI Key: PYTMKLAEZPHXSG-UHFFFAOYSA-M
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Description

Potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate is a complex organic compound featuring a pyrazole ring, a carbamoyl group, and a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then functionalized with a methylpropyl group via alkylation.

Next, the pyrazole derivative undergoes a reaction with an isocyanate to introduce the carbamoyl group. The final step involves the reaction of this intermediate with potassium hydroxide to form the potassium salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a suitable base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties or as models for biological systems.

Biology

In biological research, this compound can be investigated for its potential as a bioactive molecule. The pyrazole ring is a common motif in many pharmaceuticals, and derivatives of this compound could exhibit interesting biological activities, such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the pyrazole ring and carbamoyl group suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure. Its potassium salt form also makes it potentially useful in applications requiring ionic compounds.

Mechanism of Action

The mechanism by which potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate exerts its effects would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the carbamoyl group could form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate: Similar structure but without the potassium ion.

    2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]propanoate: Similar structure with a propanoate group instead of acetate.

    Potassium;2-[2-methylpropyl(1H-pyrazol-3-ylmethylcarbamoyl)amino]acetate: Similar structure with a different substitution pattern on the pyrazole ring.

Uniqueness

Potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate is unique due to the specific positioning of its functional groups and the presence of the potassium ion. This unique structure can lead to distinct chemical properties and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3.K/c1-8(2)6-15(7-10(16)17)11(18)12-5-9-3-4-13-14-9;/h3-4,8H,5-7H2,1-2H3,(H,12,18)(H,13,14)(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMKLAEZPHXSG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)[O-])C(=O)NCC1=CC=NN1.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17KN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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